An In-depth Technical Guide on the Synthesis and Characterization of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
An In-depth Technical Guide on the Synthesis and Characterization of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the proposed synthesis and comprehensive characterization of the novel heterocyclic compound, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This molecule incorporates a 4-nitropyrazole core, a pharmacophore of interest in medicinal chemistry, functionalized with a tetrahydropyran moiety, which can enhance pharmacokinetic properties. This document provides two plausible synthetic pathways, detailed experimental protocols, and predicted analytical data to facilitate its synthesis and identification in a laboratory setting. The information is structured to be of maximal utility for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position of the pyrazole ring can significantly influence its electronic properties and biological function. Furthermore, the N-alkylation with a tetrahydropyran ring is a common strategy in drug design to improve solubility and metabolic stability. This guide outlines a systematic approach to the synthesis and characterization of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a compound with potential for further investigation in drug discovery programs.
Proposed Synthetic Routes
Two primary synthetic strategies are proposed for the synthesis of the target compound: a Mitsunobu reaction and a classical nucleophilic substitution.
Route 1: Mitsunobu Reaction
This route involves the N-alkylation of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is a reliable method for the formation of C-N bonds with inversion of configuration at the alcohol carbon, although in this case, the alcohol is achiral.
Route 2: Nucleophilic Substitution
This pathway involves the deprotonation of 4-nitro-1H-pyrazole with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This salt then acts as a nucleophile, displacing a leaving group from a 4-substituted tetrahydropyran, such as 4-bromotetrahydro-2H-pyran.
Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
General Experimental Workflow
Protocol for Mitsunobu Reaction
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To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq.), tetrahydro-2H-pyran-4-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol for Nucleophilic Substitution
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To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in anhydrous DMF to the reaction mixture.
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Heat the reaction mixture to 50 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following tables summarize the key reagents and the predicted characterization data for the target compound.
Table of Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 4-nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.07 | 160-164 | - | - |
| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | - | 105-107 | 1.056 |
| 4-bromotetrahydro-2H-pyran | C₅H₉BrO | 165.03 | - | 70-72 (15 mmHg) | 1.467 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80-83 | 377 | 1.194 |
| Diethyl azodicarboxylate | C₆H₁₀N₂O₄ | 174.15 | - | 108-110 (15 mmHg) | 1.11 |
Predicted Characterization Data
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 110-120 °C (estimated) |
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | s | 1H | H-5 (pyrazole) |
| ~8.25 | s | 1H | H-3 (pyrazole) |
| ~4.60 | tt | 1H | N-CH (THP) |
| ~4.10 | m | 2H | O-CH₂ (THP, axial) |
| ~3.60 | m | 2H | O-CH₂ (THP, equatorial) |
| ~2.20 | m | 2H | N-CH-CH₂ (THP, axial) |
| ~2.00 | m | 2H | N-CH-CH₂ (THP, equatorial) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-4 (pyrazole, C-NO₂) |
| ~136.0 | C-5 (pyrazole) |
| ~127.5 | C-3 (pyrazole) |
| ~66.0 | O-CH₂ (THP) |
| ~55.0 | N-CH (THP) |
| ~32.0 | N-CH-CH₂ (THP) |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 151 | [M - NO₂]⁺ |
| 113 | [C₃H₃N₃O₂]⁺ (4-nitropyrazole fragment) |
| 85 | [C₅H₉O]⁺ (tetrahydropyranyl fragment) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100-3150 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1550, ~1350 | N-O stretch (nitro group) |
| ~1500-1600 | C=N, C=C stretch (pyrazole ring) |
| ~1100 | C-O-C stretch (ether) |
Safety Precautions
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All manipulations should be carried out in a well-ventilated fume hood.
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Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
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Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.
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Diethyl azodicarboxylate (DEAD) is a potential explosive and should be handled with care, avoiding heat and shock.
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The toxicity of the final compound has not been established and it should be handled with caution.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The detailed experimental protocols for two viable synthetic routes, along with the predicted analytical data, should serve as a valuable resource for researchers aiming to synthesize and study this novel compound. The structured presentation of data and workflows is intended to facilitate the practical application of this information in a research and development setting.
